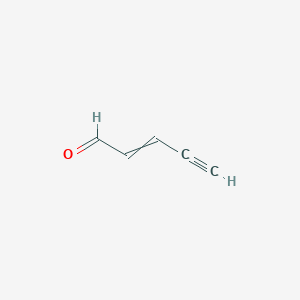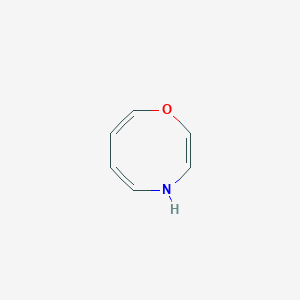![molecular formula C6H10O3 B14680401 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 30120-60-6](/img/structure/B14680401.png)
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3,6,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and a methyl group attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves the intramolecular cyclization of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of 5-vinyl-1,3-cyclohexadiene with an appropriate dienophile under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the Diels-Alder reaction and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The methyl group and oxygen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets through its functional groups. The oxygen atoms and the methyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isopropoxy-5-methyl-3,6,8-trioxabicyclo[3.2.1]octane
- 6-Ethyl-1-methyl-2,7,8-trioxabicyclo[3.2.1]octane
Uniqueness
5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications .
Propiedades
Número CAS |
30120-60-6 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
5-methyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O3/c1-6-4-7-2-5(9-6)3-8-6/h5H,2-4H2,1H3 |
Clave InChI |
ZYYRPZUNVFRMSX-UHFFFAOYSA-N |
SMILES canónico |
CC12COCC(O1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)



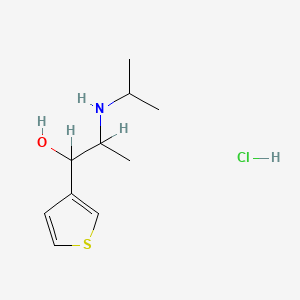
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
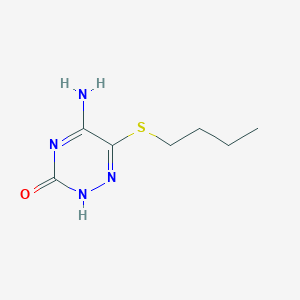
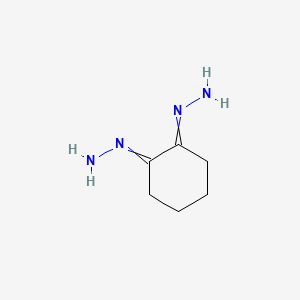

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
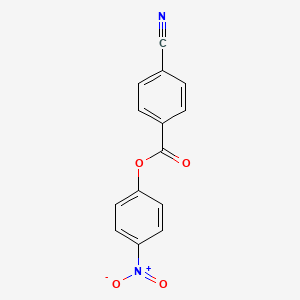
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
